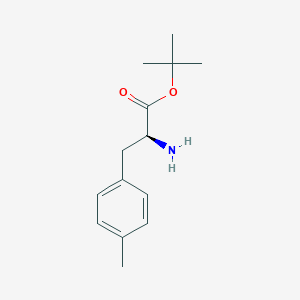
tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom, joined to an alkyl or an aryl group . This compound is notable for its tert-butyl group, which is known for its unique reactivity patterns in chemical transformations .
Méthodes De Préparation
The synthesis of tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may employ flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups. Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may serve as a precursor for pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group can also influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl acetate: Another ester with a simpler structure and different reactivity patterns.
Methyl butyrate: Similar in structure but with different applications and properties.
Isopropyl butyrate: Shares some reactivity characteristics but differs in its industrial uses. The uniqueness of this compound lies in its specific tert-butyl group, which imparts distinct reactivity and stability properties.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-10-5-7-11(8-6-10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Clé InChI |
FNWRKKNMDIEZIT-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















